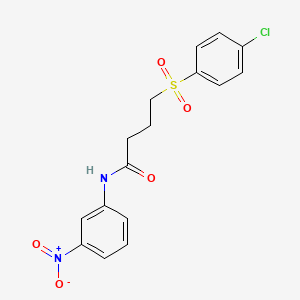

![molecular formula C24H28N6O B2814018 N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-21-2](/img/structure/B2814018.png)

N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

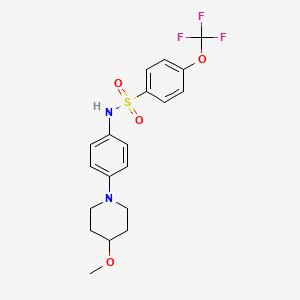

“N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound with the molecular formula C24H28N6O . Its average mass is 416.519 Da and its monoisotopic mass is 416.232452 Da . This product is intended for research use only.

Synthesis Analysis

The synthesis of compounds related to “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” has been reported in the literature. For instance, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of these compounds demonstrated potential cytotoxic effects on cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility in the development of new therapeutic agents (Rahmouni et al., 2016).

Antipyrine Hybrids for Anti-inflammatory and Anti-cancer Activities

- The synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines via ultrasound irradiation has been reported. These compounds were characterized and evaluated for their anti-inflammatory and anti-cancer activities, showcasing the potential of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Kaping et al., 2020).

Corrosion Inhibition

- Pyrazolo[3,4-d]pyrimidine derivatives have been studied as corrosion inhibitors, highlighting their utility in industrial applications. These compounds demonstrated significant inhibition efficiency against corrosion of mild steel in acidic environments, offering insights into their potential as eco-friendly corrosion inhibitors for industrial use (Dohare et al., 2018).

Adenosine Receptor Affinity

- Research on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has explored their adenosine receptor affinity. These studies contribute to understanding the role of pyrazolo[3,4-d]pyrimidine compounds in modulating adenosine receptors, which could have implications for developing new pharmaceuticals (Harden et al., 1991).

Microwave-Assisted Synthesis for Anti-inflammatory Agents

- The microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been investigated for their anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new pharmaceutical compounds with potential therapeutic benefits (Antre et al., 2011).

Orientations Futures

The future directions for research on “N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and related compounds could involve further exploration of their biological and pharmacological activities. For instance, the synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines . Further investigations could explore other potential therapeutic effects and applications.

Mécanisme D'action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its action by inhibiting protein kinases . It binds to the active site of these enzymes, preventing them from catalyzing the phosphorylation of their substrate proteins . This inhibition disrupts the normal signaling processes within the cell, leading to altered cell behavior .

Biochemical Pathways

The inhibition of protein kinases affects multiple biochemical pathways. These enzymes are involved in numerous signaling cascades that regulate various cellular processes . By inhibiting protein kinases, this compound can disrupt these pathways, leading to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The result of this compound’s action is the significant inhibition of cell growth . By inhibiting protein kinases, the compound disrupts normal cell signaling, leading to altered cell behavior and reduced cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propriétés

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-4-31-12-8-11-25-24-28-22(27-19-14-17(2)13-18(3)15-19)21-16-26-30(23(21)29-24)20-9-6-5-7-10-20/h5-7,9-10,13-16H,4,8,11-12H2,1-3H3,(H2,25,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEKAJFPHLFNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3,5-dimethylphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)